molecular formula C26H25BrN4O2 B303762 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Número de catálogo B303762
Peso molecular: 505.4 g/mol
Clave InChI: MVOOOTIFTLKMQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BMS-986142, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. BMS-986142 belongs to the class of Janus kinase (JAK) inhibitors, which are being studied for their efficacy in treating a range of autoimmune and inflammatory diseases.

Mecanismo De Acción

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by selectively inhibiting the activity of JAK1, which is one of the four JAK enzymes involved in the signaling pathways that lead to inflammation and immune system activation. By blocking JAK1 activity, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can reduce the production of pro-inflammatory cytokines and other molecules that contribute to the development and progression of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have significant biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce joint inflammation and damage, as well as improve overall joint function. In addition, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce skin inflammation and improve skin lesions in animal models of psoriasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its selectivity for JAK1, which makes it a potentially safer and more effective alternative to non-selective JAK inhibitors. However, one of the limitations of 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several potential future directions for research on 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of more potent and selective JAK inhibitors that can be used to treat a wider range of autoimmune and inflammatory diseases. Another area of interest is the development of combination therapies that can enhance the efficacy of JAK inhibitors like 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Finally, there is a need for further research on the long-term safety and efficacy of JAK inhibitors in clinical settings.

Métodos De Síntesis

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The synthesis starts with the preparation of 4-bromobenzaldehyde, which is then reacted with morpholine to form the corresponding imine. The imine is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 2-chloro-4,5-diphenylpyridazine to form the corresponding pyridazine derivative. The pyridazine derivative is then reacted with 2-cyanoacetamide to form the final product, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Aplicaciones Científicas De Investigación

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors like 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile work by blocking the activity of JAK enzymes, which are involved in the signaling pathways that lead to inflammation and immune system activation.

Propiedades

Nombre del producto

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Fórmula molecular

C26H25BrN4O2

Peso molecular

505.4 g/mol

Nombre IUPAC

2-amino-4-(4-bromophenyl)-1-morpholin-4-yl-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H25BrN4O2/c27-20-8-6-18(7-9-20)24-21(16-28)26(29)31(30-10-12-33-13-11-30)22-14-19(15-23(32)25(22)24)17-4-2-1-3-5-17/h1-9,19,24H,10-15,29H2

Clave InChI

MVOOOTIFTLKMQC-UHFFFAOYSA-N

SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5

SMILES canónico

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.